4-[[4-amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]-N-(2-methoxyethyl)benzamide
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Overview
Description
4-[[4-amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]-N-(2-methoxyethyl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with an amino group and a trifluoromethyl group, linked to a benzamide moiety through a methylene bridge. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]-N-(2-methoxyethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The amino group is then added through a nucleophilic substitution reaction. The final step involves coupling the pyrazole derivative with 2-methoxyethylbenzamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[[4-amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-[[4-amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]-N-(2-methoxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[[4-amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances its binding affinity and stability, while the amino group facilitates interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide
- 4-[[4-amino-3-(methyl)pyrazol-1-yl]methyl]-N-(2-methoxyethyl)benzamide
Uniqueness
Compared to similar compounds, 4-[[4-amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]-N-(2-methoxyethyl)benzamide stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its chemical stability and biological activity.
Properties
IUPAC Name |
4-[[4-amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c1-24-7-6-20-14(23)11-4-2-10(3-5-11)8-22-9-12(19)13(21-22)15(16,17)18/h2-5,9H,6-8,19H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAMIVYJBKQLLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C=C(C(=N2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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